molecular formula C10H17NO B6222978 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine CAS No. 2763755-95-7

8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine

Cat. No. B6222978
CAS RN: 2763755-95-7
M. Wt: 167.2
InChI Key:
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Description

8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine is a heterocyclic compound that belongs to the class of furoazepines. It is a highly versatile compound with a wide range of applications in various fields. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other materials. It is also used as a building block for the synthesis of other compounds. In addition, it has been studied for its potential therapeutic and pharmacological properties.

Scientific Research Applications

8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine has been studied for its potential therapeutic and pharmacological properties. It has been found to possess anti-inflammatory, analgesic, anticonvulsant, and neuroprotective activities. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other materials. It has also been studied for its potential applications in the treatment of various diseases, such as cancer, Alzheimer's, and Parkinson's.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors. It has been found to interact with a variety of enzymes, such as cyclooxygenase-2, 5-lipoxygenase, and cyclic AMP-dependent protein kinase. It has also been found to interact with various receptors, including the serotonin 5-HT2A, 5-HT2C, and 5-HT3 receptors.
Biochemical and Physiological Effects
8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, anticonvulsant, and neuroprotective activities. It has also been found to modulate the activity of various enzymes and receptors. In addition, it has been found to possess antioxidant and anti-apoptotic activities.

Advantages and Limitations for Lab Experiments

The use of 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine in laboratory experiments has both advantages and limitations. One of the advantages of using this compound is that it is relatively easy to synthesize, and it is also relatively inexpensive. In addition, it has been found to possess a variety of biochemical and physiological effects, which makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is that it can be toxic at high concentrations, and it can also be difficult to isolate in pure form.

Future Directions

The potential applications of 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine are still being explored. One of the potential future directions is the development of novel therapeutic agents based on this compound. In addition, further research is needed to better understand the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases, such as cancer, Alzheimer’s, and Parkinson’s. Finally, further research is needed to explore the potential applications of this compound in other fields, such as agrochemicals and materials science.

Synthesis Methods

8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine can be synthesized from a variety of starting materials. The most common method involves the reaction of an aryl halide and a primary amine in the presence of an acid catalyst. This reaction produces a secondary amine and an aryl azide, which can then be condensed with a suitable nucleophile to form the desired furoazepine. Other methods, such as the reaction of an aryl halide and a secondary amine, have also been used to synthesize 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine involves the cyclization of a suitable precursor molecule. The precursor molecule should contain a furo[3,2-c]azepine ring system and two methyl groups at the 8-position. The cyclization reaction can be achieved by using a suitable reagent and conditions.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8,8-dimethyl", "Sodium hydride (NaH)", "Dimethyl sulfate (DMS)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (C2H5OH)", "Diethyl ether (C2H5)2O" ], "Reaction": [ "Step 1: Synthesis of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8,8-dimethyl", "a. To a solution of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine (1.0 g, 5.5 mmol) in dry THF (20 mL) under nitrogen, add NaH (60% dispersion in mineral oil, 0.22 g, 5.5 mmol) in small portions at 0°C. Stir the reaction mixture for 30 min at 0°C.", "b. Add DMS (1.2 mL, 11 mmol) dropwise to the reaction mixture at 0°C and stir for 2 h at room temperature.", "c. Quench the reaction mixture with water (20 mL) and extract with ethyl acetate (3 × 20 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain a yellow oil.", "d. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate 8:2) to obtain 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8,8-dimethyl as a yellow solid (0.8 g, 70%).", "Step 2: Cyclization of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8,8-dimethyl", "a. Dissolve 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8,8-dimethyl (0.5 g, 2.5 mmol) in acetic acid (10 mL) and add NaBH4 (0.2 g, 5.3 mmol) in small portions at 0°C. Stir the reaction mixture for 2 h at room temperature.", "b. Quench the reaction mixture with water (20 mL) and extract with ethyl acetate (3 × 20 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain a yellow oil.", "c. Dissolve the crude product in ethanol (10 mL) and add HCl (1 M, 10 mL) dropwise at 0°C. Stir the reaction mixture for 2 h at room temperature.", "d. Quench the reaction mixture with NaOH (1 M) and extract with ethyl acetate (3 × 20 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain a yellow oil.", "e. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate 7:3) to obtain 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine as a yellow solid (0.3 g, 60%)." ] }

CAS RN

2763755-95-7

Product Name

8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine

Molecular Formula

C10H17NO

Molecular Weight

167.2

Purity

93

Origin of Product

United States

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